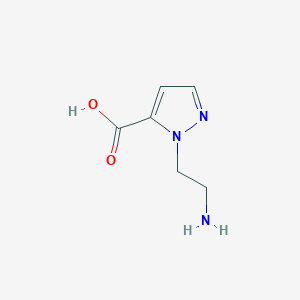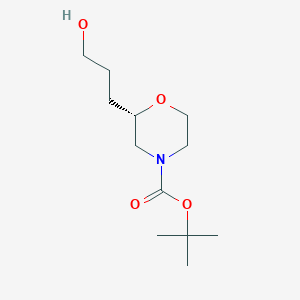![molecular formula C22H23F3N4O3 B12830302 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine CAS No. 909662-35-7](/img/structure/B12830302.png)
5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine typically involves multiple steps. One common route includes the formation of the oxadiazole ring, followed by the introduction of the piperidinyl and trifluoromethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties.
Scientific Research Applications
5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxybenzyl alcohol
- 3,5-Dimethoxybenzyl bromide
- 3,5-Dimethoxybenzoyl chloride
Uniqueness
Compared to similar compounds, 5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine stands out due to its unique combination of functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
909662-35-7 |
|---|---|
Molecular Formula |
C22H23F3N4O3 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H23F3N4O3/c1-30-17-9-14(10-18(11-17)31-2)13-29-7-5-15(6-8-29)21-27-20(28-32-21)16-3-4-19(26-12-16)22(23,24)25/h3-4,9-12,15H,5-8,13H2,1-2H3 |
InChI Key |
HZJRKUSIVLQSHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(CC2)C3=NC(=NO3)C4=CN=C(C=C4)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


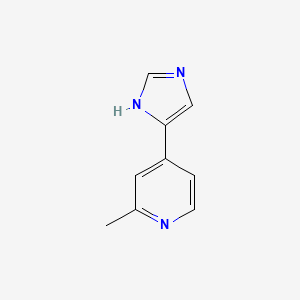


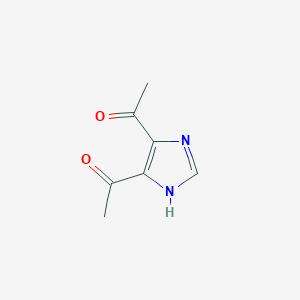
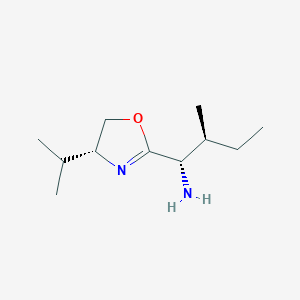
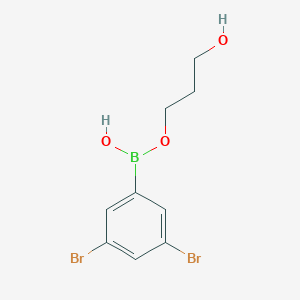
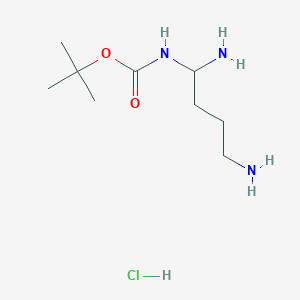
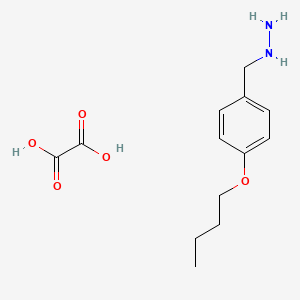
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)
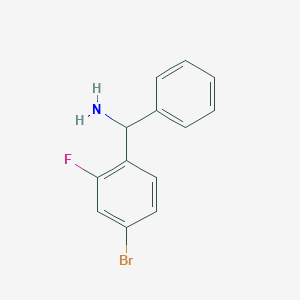
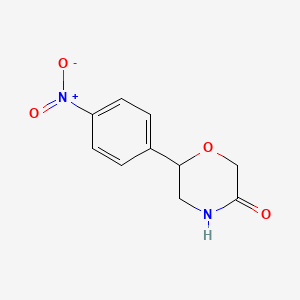
![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
